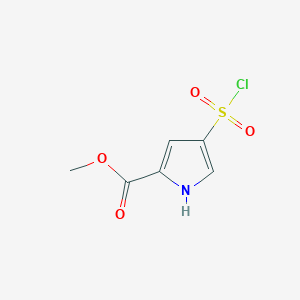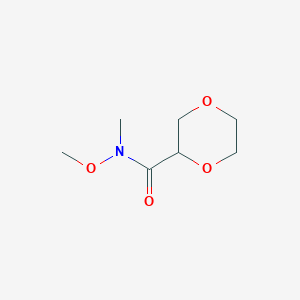![molecular formula C7H4N4 B1526233 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile CAS No. 1005206-16-5](/img/structure/B1526233.png)
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Vue d'ensemble
Description
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a synthetic organic compound . It belongs to the class of pyrrolopyrimidines and is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . This synthesis has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis
The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile is guided by key X-ray crystal structure analysis . The 2D structures of four pyrrolo[2,3-d]pyrimidine inhibitors have also been reported .Chemical Reactions Analysis
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . Acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine ring with various amines has been reported .Physical And Chemical Properties Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a related compound, appears as a white crystalline solid with a melting point range of approximately 214-217 °C . It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol .Applications De Recherche Scientifique
Synthesis and Characterization
Ultrasonic-Assisted Synthesis : A novel approach for synthesizing pyrrolo[2,3-d]pyrimidines involves ultrasonic irradiation, facilitating high yields under mild conditions. These compounds were characterized using advanced spectroscopic methods, highlighting their potential in various applications (Vazirimehr et al., 2017).
Antibacterial and Antitumor Activities : Several studies have focused on the antibacterial and antitumor potentials of pyrrolo[2,3-d]pyrimidine derivatives. For example, new compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as potential apoptotic antiproliferative effects in various cancer cell lines (Amany M. M. Al‐Mahmoudy et al., 2021).
Biological Activities
Antiviral and Antitumor Nucleosides : The pyrrolo[2,3‐d]pyrimidine nucleus serves as a privileged scaffold in designing nucleosides with potent antiviral and antitumor activities. Modifications to this core structure have led to compounds with enhanced biological efficacy, demonstrating the versatility of this chemical framework (Perlíková & Hocek, 2017).
Fluorescent Probes for RNA Monitoring : Pyrrolo-C derivatives have been explored as fluorescent probes for monitoring RNA secondary structure formation. These compounds, which retain Watson-Crick base-pairing capabilities, offer a novel approach for studying RNA structure and dynamics in various biological contexts (Tinsley & Walter, 2006).
Chemical Properties and Applications
Structural Analysis and Magnetic Behavior : Research into the structural properties and potential applications of pyrrolo[2,3-d]pyrimidine derivatives has led to insights into their crystal structures and magnetic behavior, opening up new avenues for materials science applications (Sengupta & Mukherjee, 2010).
Biosynthesis of Pyrrolopyrimidines : Understanding the biosynthesis of pyrrolopyrimidine-containing compounds sheds light on their role in secondary metabolism and RNA modification. This knowledge is crucial for harnessing their biological functions and for synthetic biology applications (McCarty & Bandarian, 2012).
Orientations Futures
Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .
Propriétés
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-5-1-2-9-7(5)11-4-10-6/h1-2,4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVJGNPIKVWRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717529 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
CAS RN |
1005206-16-5 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1526153.png)
![3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526154.png)

![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)







![6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1526172.png)
